Licoricone
Licoricone
Licoricone belongs to the class of organic compounds known as 4'-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C4' atom of the isoflavone backbone. Thus, licoricone is considered to be a flavonoid lipid molecule. Licoricone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, licoricone is primarily located in the membrane (predicted from logP). Licoricone can be biosynthesized from isoflavone. Outside of the human body, licoricone can be found in herbs and spices. This makes licoricone a potential biomarker for the consumption of this food product.
Licoricone is a hydroxyisoflavone which is isoflavone substituted by hydroxy groups at positions 7 and 6', methoxy groups at positions 2' and 4' and a prenyl group at position 3'. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It derives from an isoflavone.
Licoricone is a hydroxyisoflavone which is isoflavone substituted by hydroxy groups at positions 7 and 6', methoxy groups at positions 2' and 4' and a prenyl group at position 3'. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It derives from an isoflavone.
Brand Name:
Vulcanchem
CAS No.:
51847-92-8
VCID:
VC0033481
InChI:
InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3
SMILES:
CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C
Molecular Formula:
C22H22O6
Molecular Weight:
382.4 g/mol
Licoricone
CAS No.: 51847-92-8
Reference Standards
VCID: VC0033481
Molecular Formula: C22H22O6
Molecular Weight: 382.4 g/mol
CAS No. | 51847-92-8 |
---|---|
Product Name | Licoricone |
Molecular Formula | C22H22O6 |
Molecular Weight | 382.4 g/mol |
IUPAC Name | 7-hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
Standard InChI | InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3 |
Standard InChIKey | GGWMNTNDTRKETA-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C |
Canonical SMILES | CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C |
Appearance | Powder |
Melting Point | 250-251°C |
Physical Description | Solid |
Description | Licoricone belongs to the class of organic compounds known as 4'-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C4' atom of the isoflavone backbone. Thus, licoricone is considered to be a flavonoid lipid molecule. Licoricone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, licoricone is primarily located in the membrane (predicted from logP). Licoricone can be biosynthesized from isoflavone. Outside of the human body, licoricone can be found in herbs and spices. This makes licoricone a potential biomarker for the consumption of this food product. Licoricone is a hydroxyisoflavone which is isoflavone substituted by hydroxy groups at positions 7 and 6', methoxy groups at positions 2' and 4' and a prenyl group at position 3'. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite and an antibacterial agent. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It derives from an isoflavone. |
PubChem Compound | 5319013 |
Last Modified | Nov 11 2021 |
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